molecular formula C37H45N9O10 B607926 HDAC6 degrader 9c CAS No. 2235382-05-3

HDAC6 degrader 9c

Cat. No. B607926
CAS RN: 2235382-05-3
M. Wt: 775.82
InChI Key: MHILTYZXXFOWJH-WVKHYPTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC6 degrader 9c, also known as dHDAC6 9c, is a bifunctional molecule that selectively degrades HDAC6 by conjugating a non-selective HDAC inhibitor to a thalidomide-type E3 ligase ligand. This process causes degradation of HDAC6 in a dose dependent manner and upregulation of acetylated α-tubulin.

Scientific Research Applications

1. Cellular Processes and Protein Stability

HDAC6 degraders like 9c play a crucial role in various cellular processes. They are involved in aggresome formation, protein stability, and cell motility. The degraders are particularly useful for studying the function of HDAC6 and its multiple domains, which cannot be fully explored using selective inhibitors alone. Genetic methods like CRISPR-CAS9 and siRNA/shRNA have been employed to elucidate HDAC6's nonenzymatic functions, but these methods have limitations. HDAC6 degraders overcome these limitations by enabling the removal of the entire protein in cells, offering insights into HDAC6-related cellular pathways (Yang et al., 2020).

2. Anti-Myeloma Activity

HDAC6 degraders have shown potent anti-proliferation activity in multiple myeloma cells. By employing the proteolysis targeting chimera (PROTAC) strategy, researchers have developed a new generation of multi-functional HDAC6 degraders. These degraders not only exhibit improved potency and selectivity for the degradation of HDAC6 but also synergize with HDAC6 degradation to hinder the growth of multiple myeloma cells, offering a new therapeutic avenue in cancer treatment (Wu et al., 2019).

3. Inflammation and NLRP3 Inflammasome

HDAC6 degraders are being explored for their potential in treating inflammatory disorders. One study demonstrated that an HDAC6 degrader attenuated NLRP3 inflammasome activation in LPS-induced mice. This finding suggests that targeting HDAC6 could be a novel strategy for treating NLRP3 inflammasome-associated diseases, which are a significant factor in many inflammatory conditions (Cao et al., 2021).

4. Development of Non-Hydroxamate Degraders

Innovative research has led to the development of the first non-hydroxamate selective HDAC6 degraders. This new class of degraders is based on a difluoromethyl-1,3,4-oxadiazole warhead and represents a significant advancement in the targeted degradation of HDAC6 for treating HDAC6-driven diseases (Keuler et al., 2022).

5. Potential in Cancer Therapy

HDAC6 degraders have shown promising antileukemic activity. Through the PROTAC technology, selective degradation of HDAC6 in leukemia cell lines has been achieved. This selective degradation leads to significant antiproliferative activity and apoptosis induction in myeloid leukemia cell lines, highlighting the potential of HDAC6 degraders in cancer therapy (Sinatra et al., 2022).

properties

CAS RN

2235382-05-3

Molecular Formula

C37H45N9O10

Molecular Weight

775.82

IUPAC Name

N-[(Z)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide

InChI

InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22-

InChI Key

MHILTYZXXFOWJH-WVKHYPTHSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HDAC6 degrader 9c, dHDAC6 9c

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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